molecular formula C17H12FNO2S2 B2740814 2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide CAS No. 1421525-86-1

2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide

Cat. No.: B2740814
CAS No.: 1421525-86-1
M. Wt: 345.41
InChI Key: BFSLWLVQQGDELV-UHFFFAOYSA-N
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Description

2-Fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide is a benzamide derivative featuring a fluorine substituent on the benzene ring and a thiophene-2-carbonyl moiety attached to a second thiophene ring via a methylene linker. This structure combines electron-withdrawing (fluorine) and aromatic heterocyclic (thiophene) groups, which may enhance its binding affinity to biological targets such as enzymes or receptors.

Properties

IUPAC Name

2-fluoro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO2S2/c18-13-5-2-1-4-12(13)17(21)19-10-11-7-8-15(23-11)16(20)14-6-3-9-22-14/h1-9H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSLWLVQQGDELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide, with the CAS number 1421525-86-1, is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's structure incorporates a fluorine atom and thiophene moieties, which are known to enhance biological activity through various mechanisms.

The molecular formula of 2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide is C17H12FNO2S2C_{17}H_{12}FNO_2S_2, and it has a molecular weight of 345.4 g/mol. The presence of the thiophene ring contributes to its electronic properties, making it a candidate for various biological applications.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

1. Anticancer Activity

Studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiophene-based compounds have shown inhibition of cell growth in various cancer cell lines, including non-small cell lung cancer (NSCLC). The mechanism typically involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

CompoundCell LineIC50 (μM)Mechanism
2-Fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamideMCF7TBDApoptosis induction
Related Thiophene DerivativeU87 Glioblastoma45.2 ± 13.0Cytotoxicity

2. Antimicrobial Properties

Thiophene derivatives are often explored for their antimicrobial activities. Research has shown that compounds containing thiophene rings can exhibit significant antibacterial effects against various strains, including resistant bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

3. Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in disease pathways. For example, studies have indicated that similar compounds can inhibit kinases such as c-MET and PI3K, which are critical in cancer progression.

Case Studies and Research Findings

A review of literature reveals several case studies focusing on the biological evaluation of thiophene derivatives:

  • Study on Anti-Cancer Activity : A recent study demonstrated that a related compound induced apoptosis in MCF7 cells, with flow cytometry confirming increased apoptotic markers at various concentrations .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have highlighted modifications on the thiophene ring that enhance anticancer activity while reducing toxicity to normal cells .
  • Inhibitory Effects on Enzymes : A series of compounds were tested for their inhibitory effects on c-MET kinase, revealing that modifications to the thiophene moiety significantly improved inhibitory potency .

The proposed mechanism of action for 2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide involves:

  • Inhibition of Kinases : Compounds structurally similar to this benzamide may inhibit kinases involved in cell proliferation and survival.
  • Apoptosis Induction : The ability to induce programmed cell death in cancer cells is a critical aspect of its anticancer properties.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds containing thiophene and benzamide derivatives exhibit significant anticancer properties. For instance, 2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays have shown that this compound can inhibit cell proliferation, with specific growth inhibition rates reported in studies conducted by the National Cancer Institute (NCI).

Case Study:
In a study assessing the compound's efficacy against human tumor cells, it was found to have a mean GI50 value of approximately 15.72 µM, indicating its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Properties

Thiophene derivatives are also recognized for their antimicrobial activities. The structural features of 2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide suggest that it may possess broad-spectrum antibacterial properties.

Case Study:
A comparative study on various thiophene derivatives indicated that modifications at the thiophene ring enhance antibacterial efficacy against pathogens such as E. coli and S. aureus. The incorporation of the fluorine atom significantly improved the compound's interaction with bacterial membranes, leading to increased antimicrobial activity .

Drug Design and Development

The unique structure of 2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide makes it a valuable candidate in drug design. Computational studies using tools like SwissADME have shown favorable drug-like properties, suggesting that this compound could serve as a scaffold for developing new therapeutic agents.

Table: Drug-Like Properties Evaluation

PropertyValue
Lipophilicity (LogP)3.45
Solubility (mg/mL)>100
Bioavailability Score0.55

Comparison with Similar Compounds

The following analysis compares 2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide with structurally related benzamide derivatives, focusing on substituent effects, heterocyclic motifs, and biological relevance.

Substituent Effects on the Benzamide Core
Compound Name Substituents on Benzamide Key Features Biological Relevance Reference
Target Compound 2-Fluoro Thiophene-2-carbonyl-thiophene methyl group Potential enzyme inhibition (e.g., RdRp) -
5-Amino-2-chloro-N-(2-fluorophenyl)benzamide 5-Amino, 2-chloro Fluorophenyl group Unspecified (likely anticancer/antiviral)
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide 4-Bromo, 5-fluoro, trifluoropropoxy Bulky trifluoromethyl group, halogen substituents Antiviral (RdRp inhibition)

Key Observations :

  • Halogenated derivatives (e.g., 5-chloro in ) may improve metabolic stability but could reduce solubility compared to the target’s fluorine .
  • Trifluoromethyl groups () increase lipophilicity, which might enhance membrane permeability but reduce aqueous solubility relative to the target’s simpler fluorine substituent .
Heterocyclic Motifs and Linker Variations
Compound Name Heterocyclic Moieties Linker/Functional Group Structural Impact Reference
Target Compound Two thiophene rings (carbonyl-linked) Methylene Enhances π-π stacking and planarity -
N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide Thiophene, morpholine Morpholine-methyl Introduces hydrogen-bonding capability
2,3-Difluoro-N-{[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}benzamide Thiophene, 1,2,4-oxadiazole Oxadiazole-methyl Improves metabolic stability
NS5 RdRp Inhibitors (e.g., Compound 27) Thiophene, methoxy, sulfonyl 3-Hydroxypropynyl, sulfonamide Optimizes RdRp binding affinity

Key Observations :

  • 1,2,4-Oxadiazole () offers superior metabolic stability compared to thiophene-carbonyl but may reduce π-π interactions due to its electron-deficient nature .
  • Sulfonamide and methoxy groups in NS5 inhibitors () demonstrate how bulkier substituents can fine-tune target selectivity, suggesting opportunities for further optimization of the target compound .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step organic reactions. A critical step is the Friedel-Crafts acylation to introduce the thiophene-2-carbonyl group onto the thiophene ring. Subsequent steps include coupling the fluorobenzamide moiety via nucleophilic substitution or amide bond formation. Key parameters include:

  • Temperature control (e.g., 0–5°C for sensitive intermediates) .
  • Solvent selection (e.g., dichloromethane or THF for acylation).
  • Catalysts (e.g., Lewis acids like AlCl₃ for Friedel-Crafts reactions).
    • Characterization : Confirm intermediate purity using TLC and final compound structure via ¹H/¹³C NMR and HRMS .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • X-ray crystallography is the gold standard for unambiguous structural confirmation. Refinement using SHELXL (via the SHELX suite) resolves disorder in aromatic rings, as seen in similar benzamide derivatives .
  • Spectroscopic cross-validation : Compare experimental FT-IR (e.g., C=O stretch at ~1650 cm⁻¹) and NMR (e.g., fluorine coupling patterns) with computational predictions (DFT) .

Q. What are common challenges in purifying this compound, and how are they addressed?

  • Purification hurdles : Hydrophobic thiophene/benzamide groups reduce solubility, complicating recrystallization.
  • Solutions : Use gradient column chromatography (silica gel, hexane/EtOAc) or HPLC with C18 columns. Monitor fractions via LC-MS .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) influence the compound’s electronic properties and reactivity?

  • Computational insights : DFT calculations (e.g., Gaussian 16) reveal that the 2-fluoro group increases electrophilicity of the benzamide ring, enhancing hydrogen-bonding capacity. This affects crystal packing (e.g., N–H⋯O interactions) and solubility .
  • Experimental validation : Compare log P values (via shake-flask method) and pKa (potentiometric titration) of fluorinated vs. non-fluorinated analogs .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case example : If anti-inflammatory activity varies between assays, conduct dose-response curves (IC₅₀ determination) under standardized conditions (e.g., LPS-induced RAW264.7 cells).
  • Mechanistic profiling : Use kinase inhibition assays (e.g., ADP-Glo™) or molecular docking (AutoDock Vina) to identify off-target interactions .

Q. How can hydrogen-bonding patterns in the crystal lattice inform drug formulation?

  • Analysis : Map H-bond networks (e.g., using Mercury software) to identify stable polymorphs. For example, N–H⋯O chains along the [001] axis in related benzamides improve thermal stability .
  • Impact on bioavailability : Correlate lattice energy (from SCXRD data ) with dissolution rates in simulated biological fluids .

Q. What in silico approaches predict the compound’s ADMET properties, and how are they validated?

  • Tools : Use SwissADME for permeability (e.g., Blood-Brain Barrier penetration) and ProTox-II for toxicity (e.g., hepatotoxicity risk).
  • Validation : Compare predictions with in vitro CYP450 inhibition assays and Caco-2 cell permeability models .

Methodological Considerations Table

AspectTechnique/ApproachKey References
Synthesis Friedel-Crafts acylation, amide coupling
Structural Analysis X-ray crystallography (SHELXL), DFT calculations
Biological Profiling Kinase inhibition assays, molecular docking
ADMET Prediction SwissADME, ProTox-II, in vitro CYP450 assays

Data Contradiction Analysis Example

  • Issue : Discrepancies in reported IC₅₀ values for kinase inhibition.
  • Resolution :
    • Re-test activity under uniform conditions (e.g., ATP concentration, pH).
    • Validate via isothermal titration calorimetry (ITC) to measure binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.